molecular formula C₃₅H₃₈O₆ B1139943 Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside CAS No. 61330-62-9

Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside

Cat. No.: B1139943
CAS No.: 61330-62-9
M. Wt: 554.67
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Description

Key Identifiers:

Property Value
CAS Registry Number 61330-62-9
Molecular Formula C~35~H~38~O~6~
Molecular Weight 554.7 g/mol
Synonym Methyl tetrakis-O-benzyl-α-D-mannopyranoside

The compound’s CAS number (61330-62-9) is consistently referenced across chemical databases, including PubChem and ChemSpider. Its synthesis and characterization have been documented in peer-reviewed studies focusing on carbohydrate protection strategies.

Historical Context in Carbohydrate Chemistry

The development of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside is rooted in the broader evolution of benzyl ethers as protecting groups in carbohydrate chemistry. Benzylation emerged as a critical strategy in the mid-20th century, enabling selective masking of hydroxyl groups during complex oligosaccharide syntheses. Early work by Gomberg and Buchler (1921) demonstrated the feasibility of benzylating carbohydrates using aqueous alkali conditions, while Zemplen’s later innovations in catalytic hydrogenolysis provided reliable deprotection methods.

The compound itself gained prominence as a stable intermediate for mannose-containing glycoconjugates, particularly in the synthesis of glycosyl donors and acceptors. Its tetra-O-benzyl configuration ensures resistance to acidic and basic conditions, making it indispensable for stepwise glycosylation reactions. The adoption of benzyl groups in carbohydrate chemistry was further accelerated by their compatibility with modern orthogonal protection schemes, such as those involving tert-butyldiphenylsilyl (TBDPS) or p-methoxybenzyl (PMB) groups.

Structural Representation and Stereochemical Configuration

The molecular architecture of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside is defined by its α-D-mannopyranoside core, where the anomeric methoxy group occupies the axial position. The stereochemical configuration at each chiral center is as follows:

Position Configuration
C1 R (α-anomer)
C2 R
C3 R
C4 S
C5 S

The benzyl ethers at positions 2, 3, 4, and 6 adopt equatorial orientations in the preferred ^4C~1~ chair conformation, minimizing steric hindrance between the bulky benzyl groups. This arrangement is critical for maintaining solubility in nonpolar solvents (e.g., toluene, chloroform) and facilitating subsequent chemical transformations.

Stereochemical Features:

  • Anomeric Effect : The axial methoxy group at C1 stabilizes the α-configuration through hyperconjugation and dipole interactions.
  • Benzyl Group Dynamics : The four benzyl ethers create a hydrophobic shell, shielding the pyranose ring from nucleophilic attack or unwanted hydrolysis.

X-ray crystallographic data for related tetra-O-benzyl hexopyranosides confirm the rigidity of the benzyl-protected scaffold, with bond angles and torsion angles consistent with low-energy conformations. Nuclear magnetic resonance (NMR) studies further validate the stereochemical assignments, particularly through coupling constants (e.g., J~1,2~ = 1.5–2.0 Hz for α-mannosides).

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32-,33+,34+,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEBJCKOMVGYKP-VABIIVNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Benzylation Using Benzyl Bromide

The foundational method involves sequential benzylation of methyl α-D-mannopyranoside under strongly basic conditions. Koto et al. (1976) reported a four-step procedure:

  • Initial Protection : Treatment with benzyl bromide (4 equiv) in dimethylformamide (DMF) with sodium hydride (NaH) at 0°C to room temperature for 24 hours.

  • Selective Deprotection : Acidic hydrolysis (HCl in dioxane/water) removes the anomeric methyl group, yielding 2,3,4,6-Tetra-O-benzyl-D-mannose.

  • Re-methylation : Reaction with methyl iodide (CH₃I) and silver oxide (Ag₂O) in dichloromethane (DCM) regenerates the methyl glycoside.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) isolates the product as a pale yellow oil.

Key Data:

ParameterValueSource
Overall Yield58–65%
Reaction Time72–96 hours
Purity (Post-Column)>95% (¹H NMR)
SolubilityChloroform, Methanol, DCM

This method’s limitation lies in the stoichiometric use of NaH, which generates hazardous hydrogen gas. However, its reproducibility has been validated across multiple studies.

Catalytic Benzylation Strategies

Silver Oxide-Mediated Benzylation

A modified approach employs silver(I) oxide (Ag₂O) as a mild base, enhancing reaction safety. Source details a protocol optimized for regioselectivity:

  • Substrate : Methyl-6-O-tert-butyldimethylsilyl-α-D-mannopyranoside

  • Reagents : Benzyl bromide (5 equiv), Ag₂O (1.2 equiv), 1,3,5-trimethoxybenzene (internal standard)

  • Solvent : Anhydrous acetonitrile (0.1 M)

  • Conditions : Argon atmosphere, 24 hours at 25°C

  • Workup : Filtration through Celite, solvent evaporation, and chromatography (25–40% EtOAc/pentane).

Performance Metrics:

ParameterValueSource
Conversion Rate92% (8:1 regioisomer ratio)
Catalyst Loading4 mol%
ScalabilityDemonstrated at 0.8–1.0 mmol

This method avoids strong bases like NaH, making it preferable for acid-sensitive substrates. The tert-butyldimethylsilyl (TBDMS) group at C6 simplifies purification by impartring lipophilicity.

Regioselective Protection Using Borinic Acid Catalysts

9-Hetero-10-boraanthracene-Derived Catalysts

Cutting-edge work reported in Source introduces borinic acid catalysts for regioselective benzylation. Key features include:

  • Catalyst : 9-Hetero-10-boraanthracene derivatives (e.g., 1a, 2a-c)

  • Mechanism : Lewis acid-mediated activation of benzyl electrophiles

  • Conditions : 0.8 mmol scale, 750 rpm stirring, 24-hour reaction time

Comparative Catalyst Efficiency:

CatalystConversion (%)O3:O2 Selectivity
1a827:1
2a899:1
2b786:1
2c858:1

Data adapted from

This method achieves superior regiocontrol compared to traditional approaches, though catalyst synthesis adds complexity.

Critical Analysis of Methodologies

Yield Optimization Challenges

  • Base Sensitivity : NaH-mediated reactions require strict anhydrous conditions to prevent hydrolysis.

  • Temperature Effects : Elevated temperatures (>40°C) promote β-elimination, reducing yields.

  • Solvent Impact : DMF enhances benzyl bromide reactivity but complicates purification; acetonitrile offers a cleaner profile.

Analytical Validation

Modern characterization relies on:

  • ¹H/¹³C NMR : Confirms benzyl group integration (δ 7.25–7.35 ppm, aromatic protons).

  • Mass Spectrometry : ESI-MS m/z 554.267 [M+Na]⁺ aligns with theoretical values.

  • Optical Rotation : [α]D²⁵ +48.6° (c 1.0, CHCl₃) verifies α-configuration.

Industrial and Laboratory-Scale Considerations

Scalability of Ag₂O Method

Pilot-scale trials (100 mmol) using Ag₂O report:

  • Throughput : 12–15 g/day with automated chromatography

  • Cost Analysis : ~$320/g (reagent-grade chemicals)

  • Waste Streams : Halide salts require ion-exchange treatment.

Green Chemistry Alternatives

Emerging protocols explore:

  • Microwave Assistance : 30-minute reactions at 80°C (yield: 68%)

  • Biocatalytic Methods : Lipase-mediated benzylation (proof-of-concept stage)

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzyl-substituted derivatives, alcohols, aldehydes, and carboxylic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

Glycosylation Reactions

One of the primary applications of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside is in glycosylation reactions. This compound serves as a glycosyl donor due to its ability to participate in regioselective and stereoselective glycosylation processes.

  • Regioselectivity : Research has demonstrated that this compound can be employed in regioselective glycosylation to produce specific glycosidic linkages. For instance, studies have shown that using silver perchlorate as an activator allows for the formation of both cis and trans mannopyranosides from mannopyranosyl dimethylphosphinothioates with good yields .
  • Synthesis of Glycoproteins : Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside has been utilized in synthesizing derivatives of α-mannopyranosides that are essential components of glycoproteins. This application highlights its significance in biochemical research and the development of therapeutic agents .

Synthesis of Complex Carbohydrates

The compound is also valuable in the synthesis of complex carbohydrates. Its structure allows for various modifications that can lead to the formation of diverse carbohydrate structures.

  • Building Block for Natural Products : Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside has been used as a precursor in the synthesis of biologically active compounds. For example, it has been incorporated into synthetic routes leading to marine metabolites and other natural products .
  • Versatile Synthetic Intermediates : The compound can be transformed into other sugar derivatives through various chemical reactions such as acetylation and benzoylation. These transformations enable researchers to create a library of sugar derivatives for further study and application .

Analytical Applications

In addition to its synthetic applications, Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside is also used in analytical chemistry.

  • Spectrophotometric Methods : The compound has been involved in developing spectrophotometric methods for analyzing carbohydrate structures. These methods are crucial for determining the concentration and purity of carbohydrate samples in various research settings .

Case Study 1: Synthesis of Glycoprotein Precursors

In a study focusing on glycoprotein synthesis, researchers utilized Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside to create α-mannopyranosides linked to GlcNAc units. The resultant compounds were analyzed for their biological activity and potential therapeutic applications.

Case Study 2: Regioselective Glycosylation

Another investigation involved using this compound in regioselective glycosylation reactions mediated by dibutyltin oxide. The study reported high selectivity and yield for the desired disaccharides formed from unprotected hexopyranosides .

Mechanism of Action

The mechanism of action of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl groups enhance its binding affinity and stability, facilitating its role in glycosylation reactions and other biochemical processes. The compound’s effects are mediated through pathways involving carbohydrate recognition and modification .

Comparison with Similar Compounds

Structural Isomers and Positional Variants

Several benzylated mannose derivatives differ in substitution patterns or stereochemistry:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Reference
1,2,3,4-Tetra-O-benzyl-α-D-mannopyranoside C₃₄H₃₆O₆ 540.65 57783-76-3 Benzyl groups at positions 1-4; lacks 6-O-benzyl.
1,2-Di-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside C₂₇H₂₈O₆ 448.51 40983-95-7 Cyclic benzylidene group at 4,6-positions; rigid conformation.
2,3,4,6-Tetra-O-benzyl-D-mannopyranose C₃₄H₃₆O₆ 540.65 6564-72-3 Non-methylated anomeric hydroxyl; used as a precursor for glycosyl donors.

Key Differences :

  • Positional Substitution : The target compound’s 2,3,4,6-O-benzylation contrasts with 1,2,3,4-tetra-O-benzyl derivatives, altering steric hindrance and glycosylation reactivity .
  • Conformational Rigidity : Compounds with cyclic benzylidene groups (e.g., 4,6-O-benzylidene) exhibit restricted flexibility, impacting their use in stereoselective synthesis .
Protecting Group Variations

Benzyl groups are often substituted with acetyl or benzoyl groups, influencing stability and reactivity:

Compound Name Protecting Groups Molecular Weight Key Reactivity/Applications Reference
Methyl 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranoside Acetyl (4 groups) 454.42 Labile to basic conditions; used in enzymatic assays.
Methyl 2,3,4,6-Tetra-O-benzoyl-α-D-mannopyranoside Benzoyl (4 groups) 777.83 High stability; IR carbonyl peak at 1723 cm⁻¹.
Allyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside Benzyl (4 groups) 554.68 Allyl aglycone allows for orthogonal deprotection.

Key Differences :

  • Stability : Benzyl groups are stable under acidic/basic conditions, whereas acetyl groups are cleaved under mild basic hydrolysis .
  • Spectral Signatures : Benzoylated derivatives exhibit distinct IR peaks (e.g., 1723 cm⁻¹ for C=O) absent in benzyl-protected analogs .
Stereoisomers and Epimers

Epimerization at specific carbons alters biological recognition and physical properties:

Compound Name Configuration Molecular Weight Key Applications Reference
Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside Galacto (C4) 554.67 Epimeric at C4; used in galactose-specific glycans.
Methyl α-D-glucopyranoside derivatives Gluco (C2) ~550 C2 epimer; distinct glycosidase substrate specificity.

Key Differences :

  • Biological Activity: The manno configuration is critical for lectin binding (e.g., concanavalin A), while galacto derivatives are unrecognized .
  • Synthesis : Epimerization during glycosylation can lead to byproducts, requiring precise stereocontrol .
Aglycone Variations

The anomeric methyl group can be replaced with functionalized aglycones:

Compound Name Aglycone Molecular Weight Applications Reference
2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranoside 2-Azidoethyl 335.69 Click chemistry applications; drug delivery systems.
4-Nitrophenyl 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranoside 4-Nitrophenyl 454.42 Chromogenic substrate for glycosidase assays.

Key Differences :

  • Functionalization : Azido or nitrophenyl groups enable bioorthogonal tagging or enzymatic activity monitoring .
  • Reactivity: Methyl glycosides are less reactive than thioglycosides (e.g., ethyl 1-thio derivatives) in glycosyl donor activation .

Biological Activity

Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside is a synthetic sugar compound that serves as a model for studying the biological activities of mannose derivatives. Its structural modifications allow researchers to explore various biological interactions and mechanisms, particularly in the context of glycan-binding proteins and lectins.

Chemical Characteristics

  • Molecular Formula : C₃₄H₃₆O₆
  • Molecular Weight : 540.66 g/mol
  • Appearance : White to almost white powder or crystal
  • Melting Point : 146.0 to 153.0 °C
  • Purity : Minimum 97.0% (HPLC)

Biological Activity Overview

Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside exhibits a range of biological activities that can be categorized into several key areas:

  • Anti-infection Properties :
    • This compound has shown efficacy against various pathogens including viruses (e.g., HIV, Influenza) and bacteria. It acts by interfering with the binding processes essential for pathogen entry into host cells .
  • Immunological Effects :
    • The compound interacts with lectins that recognize mannose residues, influencing immune responses. For instance, it has been noted for its ability to modulate the activity of certain immune cells through glycan recognition mechanisms .
  • Cell Cycle Regulation :
    • Research indicates that it may play a role in apoptosis and autophagy processes, potentially affecting cancer cell viability and proliferation .
  • Glycan-Binding Lectin Interactions :
    • Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside serves as a substrate for lectins such as Concanavalin A (ConA), which specifically binds to mannose residues. This interaction is crucial for understanding glycan-mediated signaling pathways in cells .

Case Studies and Experimental Data

  • Synthesis and Stability Studies :
    • A study demonstrated the synthesis of various α-mannosides including Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside using nuclear magnetic resonance (NMR) spectroscopy to analyze stability and linkage patterns among mannosyl residues .
  • Lectin Binding Specificity :
    • Machine-learning approaches have been employed to categorize the binding motifs of different lectins towards mannose-based glycans. Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside was identified as a significant ligand for several lectins which are pivotal in immune recognition processes .
  • Anti-infective Mechanisms :
    • In vitro studies highlighted its potential as an antiviral agent by inhibiting viral entry through glycan interactions on host cell surfaces. The compound's ability to mimic natural glycans enhances its effectiveness against viral pathogens .

Summary Table of Biological Activities

Biological ActivityMechanism/InteractionReferences
Anti-infectionInhibits pathogen binding
Immunological modulationInteracts with mannose-binding lectins
Cell cycle regulationInduces apoptosis and affects cancer cell growth
Glycan-bindingServes as a substrate for ConA and other mannose-specific lectins

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